molecular formula C17H19N3O2 B2403346 6-(4-methylphenyl)-2-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-2,3-dihydropyridazin-3-one CAS No. 922974-95-6

6-(4-methylphenyl)-2-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-2,3-dihydropyridazin-3-one

Cat. No.: B2403346
CAS No.: 922974-95-6
M. Wt: 297.358
InChI Key: DNKAKBJAPVZKMK-UHFFFAOYSA-N
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Description

6-(4-methylphenyl)-2-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-2,3-dihydropyridazin-3-one is a synthetic organic compound that belongs to the pyridazinone family. Compounds in this family are known for their diverse biological activities and potential applications in medicinal chemistry. This compound features a pyridazinone core, a pyrrolidinone moiety, and a methylphenyl group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-methylphenyl)-2-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-2,3-dihydropyridazin-3-one typically involves multi-step organic reactions. One common approach is:

    Formation of the Pyridazinone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters.

    Introduction of the Pyrrolidinone Moiety: This step involves the reaction of the pyridazinone intermediate with a suitable pyrrolidinone derivative under controlled conditions.

    Attachment of the Methylphenyl Group:

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidinone moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the pyridazinone core or the pyrrolidinone moiety, resulting in reduced analogs.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted analogs.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(4-methylphenyl)-2-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.

    Gene Expression: The compound could influence gene expression, leading to changes in protein synthesis and cellular function.

Comparison with Similar Compounds

Similar Compounds

  • 6-Phenyl-2-(2-oxo-2-pyrrolidin-1-ylethyl)pyridazin-3-one
  • 6-(4-Chlorophenyl)-2-(2-oxo-2-pyrrolidin-1-ylethyl)pyridazin-3-one
  • 6-(4-Methoxyphenyl)-2-(2-oxo-2-pyrrolidin-1-ylethyl)pyridazin-3-one

Uniqueness

6-(4-methylphenyl)-2-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-2,3-dihydropyridazin-3-one is unique due to the presence of the methylphenyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its pharmacokinetic and pharmacodynamic properties compared to similar compounds.

Properties

IUPAC Name

6-(4-methylphenyl)-2-(2-oxo-2-pyrrolidin-1-ylethyl)pyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2/c1-13-4-6-14(7-5-13)15-8-9-16(21)20(18-15)12-17(22)19-10-2-3-11-19/h4-9H,2-3,10-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNKAKBJAPVZKMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)N3CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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